1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a carbothioamide (-C(S)NH-) group at position 2, a 6,7-dimethoxy substitution on the aromatic ring, and a 4-ethylphenoxymethyl group at position 1. The N-phenyl substitution on the carbothioamide distinguishes it from related derivatives.
Properties
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-20(23)14-15-29(24)27(33)28-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLXHZANNLSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications and bind with high affinity to multiple receptors.
Mode of Action
Similar compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization. This allows them to interact with their targets and cause changes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Biological Activity
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties. The structural features of this compound include multiple functional groups that may contribute to its biological activities, including methoxy and carbothioamide functionalities.
Chemical Structure and Properties
The chemical structure can be represented by the following molecular formula:
The compound contains a tetrahydroisoquinoline backbone, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The specific functional groups present in this compound enhance its interaction with biological targets.
Synthesis
The synthesis of 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. Key methods include:
- Reagents : Substituted phenols and tetrahydroisoquinoline derivatives.
- Conditions : Temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and the use of catalysts.
Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to assess reaction progress.
Pharmacological Properties
Research indicates that compounds within the tetrahydroisoquinoline class exhibit a range of biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Properties : Some studies suggest that tetrahydroisoquinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from degeneration.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on derivatives of tetrahydroisoquinolines demonstrated that these compounds could inhibit the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Neuroprotection : Research has indicated that some tetrahydroisoquinoline derivatives possess neuroprotective effects against neurotoxic agents. For instance, a derivative similar to our compound was found to mitigate oxidative stress-induced neuronal damage in vitro .
- Antimicrobial Activity : Preliminary studies have suggested that certain isoquinoline derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Core Structural Features and Modifications
The table below highlights key structural and functional differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Carbothioamide vs. Carboxylate/Carboximidamide :
The carbothioamide group in the target compound enhances thiol-mediated interactions (e.g., with cysteine residues in enzymes) compared to carboxylate esters (226b) or carboximidamides . Thioamides also exhibit greater metabolic stability than amides due to resistance to proteolytic cleavage .
Substituent Effects at Position 1
- 4-Ethylphenoxymethyl: This substituent balances electron-donating (methoxy) and hydrophobic (ethyl) properties, which may optimize receptor binding compared to bulkier groups like benzodioxol-5-ylmethyl (226b) or tert-butoxymethyl (226t) .
- 4-Chlorophenethyl (): The chlorophenethyl group in the analog enhances halogen bonding but may reduce solubility compared to the target compound’s phenoxymethyl group .
Pharmacokinetic Considerations
- 3,4-Dimethoxy Substitution :
Common in all compared compounds, this substitution improves metabolic stability and bioavailability by shielding reactive sites from oxidation . - Rotameric Stability :
Compounds like 226b and 226c exhibit rotameric equilibria (55:45 or 1:1 ratios), which could complicate conformational drug-receptor interactions. The target compound’s rigid carbothioamide may reduce such dynamics .
Research Implications
The target compound’s unique combination of substituents positions it as a candidate for kinase or phosphodiesterase inhibition, leveraging lessons from the PDE4D inhibitor (6IMO) and the pharmacokinetic benefits of dimethoxy substitution . Further studies should explore its binding affinity, selectivity, and metabolic profile relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
